molecular formula C18H29N3O2 B12571026 N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide CAS No. 185347-50-6

N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide

Cat. No.: B12571026
CAS No.: 185347-50-6
M. Wt: 319.4 g/mol
InChI Key: XBYZAWWIIPKLON-UHFFFAOYSA-N
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Description

N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a diethylamino group, a propyl chain, and a phenyl ring attached to an oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-aminobenzylamine with 3-diethylaminopropylamine in the presence of a suitable catalyst to form the intermediate compound.

    Coupling Reaction: The intermediate is then reacted with 3-oxobutanoyl chloride under controlled conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxobutanamide moiety to its corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring and the diethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a diethylamino group, a propyl chain, and an oxobutanamide moiety sets it apart from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

185347-50-6

Molecular Formula

C18H29N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-[4-[[3-(diethylamino)propylamino]methyl]phenyl]-3-oxobutanamide

InChI

InChI=1S/C18H29N3O2/c1-4-21(5-2)12-6-11-19-14-16-7-9-17(10-8-16)20-18(23)13-15(3)22/h7-10,19H,4-6,11-14H2,1-3H3,(H,20,23)

InChI Key

XBYZAWWIIPKLON-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNCC1=CC=C(C=C1)NC(=O)CC(=O)C

Origin of Product

United States

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